molecular formula C8H7NO5 B2812642 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 97398-65-7

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No.: B2812642
CAS No.: 97398-65-7
M. Wt: 197.146
InChI Key: LRHFGBDYKMSVMK-UHFFFAOYSA-N
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Description

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzo[b][1,4]dioxin, featuring a nitro group at the 7th position and a hydroxyl group at the 6th position

Scientific Research Applications

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a reactor with precise control of temperature and reactant concentrations. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-one or 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.

    Reduction: The major product is 7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol.

    Substitution: Products depend on the nucleophile used, such as 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine.

Mechanism of Action

The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-2,3-dihydrobenzo[b][1,4]dioxin-7-ol
  • 7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
  • 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Uniqueness

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFGBDYKMSVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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